molecular formula C18H35N3O3 B12435824 1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine CAS No. 887583-50-8

1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine

Cat. No.: B12435824
CAS No.: 887583-50-8
M. Wt: 341.5 g/mol
InChI Key: KLRXZADQZYDWEZ-UHFFFAOYSA-N
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Description

1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine is a chemical compound with the molecular formula C18H35N3O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a morpholine group, which is a six-membered ring containing both nitrogen and oxygen atoms. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-4-(aminomethyl)piperidine
  • 1-Boc-4-(morpholin-4-ylmethyl)piperidine
  • 1-Boc-4-(3-aminopropyl)piperidine

Uniqueness

1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine is unique due to the presence of both the morpholine and piperidine rings, which confer distinct chemical and biological properties.

Properties

CAS No.

887583-50-8

Molecular Formula

C18H35N3O3

Molecular Weight

341.5 g/mol

IUPAC Name

tert-butyl 4-[(3-morpholin-4-ylpropylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H35N3O3/c1-18(2,3)24-17(22)21-9-5-16(6-10-21)15-19-7-4-8-20-11-13-23-14-12-20/h16,19H,4-15H2,1-3H3

InChI Key

KLRXZADQZYDWEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNCCCN2CCOCC2

Origin of Product

United States

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